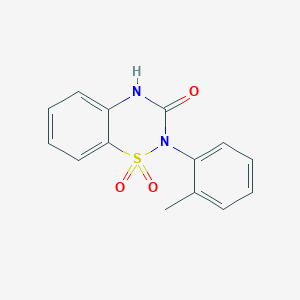
3-(6-Methylpyridin-3-yl)propan-1-ol
Übersicht
Beschreibung
“3-(6-Methylpyridin-3-yl)propan-1-ol” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 . The compound is also known as "3-Pyridinepropanol, 6-methyl-" .
Molecular Structure Analysis
The InChI code for “3-(6-Methylpyridin-3-yl)propan-1-ol” is 1S/C9H13NO/c1-8-5-9(3-2-4-11)7-10-6-8/h5-7,11H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“3-(6-Methylpyridin-3-yl)propan-1-ol” is an oil at room temperature . Additional physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antagonists for Osteoporosis Prevention and Treatment
A study identified a potent and selective antagonist of the alpha(v)beta(3) receptor, which showed significant efficacy in in vivo models of bone turnover, suggesting its potential for clinical development in osteoporosis prevention and treatment (Hutchinson et al., 2003).
Oncogenic Kinase Inhibition for Cancer Therapy
Modifications on a 3-methoxy-2-aminopyridine compound, aimed at reducing mutagenic potential and time-dependent drug-drug interaction, led to a potent inhibitor of the oncogenic kinase bRAF. This highlights its relevance in cancer therapy (Palmer et al., 2012).
Photocatalytic CO2 Reduction
Research into supramolecular metal complexes for photocatalytic CO2 reduction examined Ru(II)-Re(I) binuclear and tetranuclear complexes. These studies are crucial for advancing photocatalytic activities and applications in environmental remediation (Gholamkhass et al., 2005).
Molecular Structure and Antioxidant Activity
A novel phthalide derivative exhibited significant antioxidant activity, and its molecular structure was analyzed both experimentally and theoretically. This work contributes to the understanding of molecular interactions and their implications for biological applications (Yılmaz et al., 2020).
Non-purine Xanthine Oxidase Inhibitors
Two cyclodidepsipeptides were evaluated for their inhibitory activity against xanthine oxidase, demonstrating their potential as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. Such compounds could be promising for the treatment of gout and other conditions related to excessive uric acid production (Šmelcerović et al., 2013).
Synthetic Antioxidant Development
Improvements in the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, demonstrate the importance of optimizing preparation methods for compounds with potential health benefits (Xing-sheng, 2007).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
3-(6-methylpyridin-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-4-5-9(7-10-8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJHHIDLQVUQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methylpyridin-3-yl)propan-1-ol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

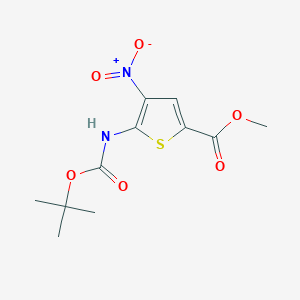
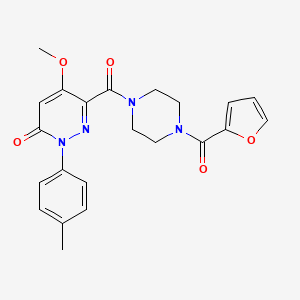
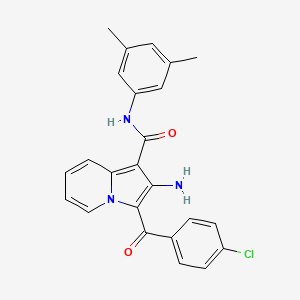
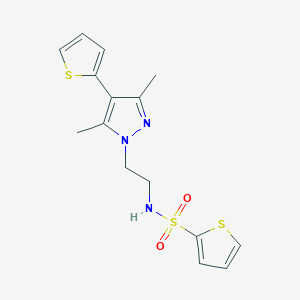
![3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919009.png)
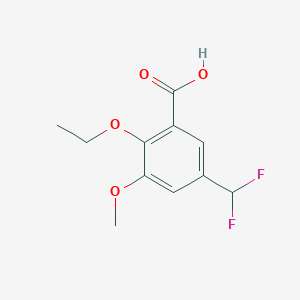
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2919013.png)
![3-(4-chlorophenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2919015.png)
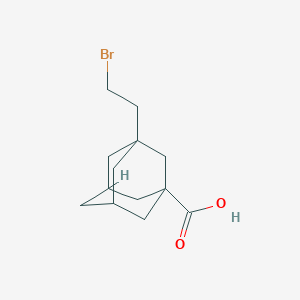
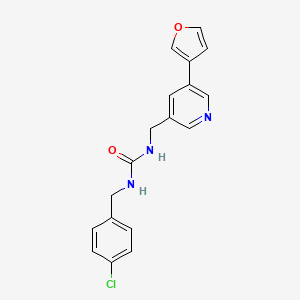
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2919021.png)
![8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2919023.png)
![N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2919024.png)
